(6-Cyclobutylpyridin-3-yl)boronic acid
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Overview
Description
(6-Cyclobutylpyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a pyridine ring substituted with a cyclobutyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclobutylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal (such as lithium or magnesium), followed by reaction with a boron reagent to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and broad applicability .
Chemical Reactions Analysis
Types of Reactions: (6-Cyclobutylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or other oxidized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(6-Cyclobutylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Cyclobutylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . This process facilitates the formation of carbon-carbon bonds. In biological systems, boronic acids can interact with diols and other nucleophiles, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pyridinylboronic Acids: Other pyridine-based boronic acids with different substituents.
Cyclobutylboronic Acid: A boronic acid with a cyclobutyl group but lacking the pyridine ring.
Uniqueness: (6-Cyclobutylpyridin-3-yl)boronic acid is unique due to the presence of both a cyclobutyl group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This combination of structural features makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C9H12BNO2 |
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Molecular Weight |
177.01 g/mol |
IUPAC Name |
(6-cyclobutylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7,12-13H,1-3H2 |
InChI Key |
WDFLDISRZMBYPE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2CCC2)(O)O |
Origin of Product |
United States |
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